Traxanox - 58712-69-9

Traxanox

Catalog Number: EVT-429670
CAS Number: 58712-69-9
Molecular Formula: C13H6ClN5O2
Molecular Weight: 299.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Traxanox is a pyridochromene.
Source and Classification

Traxanox is synthesized through specific chemical reactions that involve the manipulation of precursor materials. Its classification within the oxazolidinone group highlights its relevance in medicinal chemistry, particularly in the development of new therapeutic agents. This classification is crucial for understanding its mechanism of action and potential interactions within biological systems.

Synthesis Analysis

Methods of Synthesis

The synthesis of Traxanox typically involves several key methods:

  1. Condensation Reactions: These reactions are fundamental in forming the core structure of Traxanox, where two or more reactants combine to form a larger molecule, releasing a small molecule such as water.
  2. Cyclization Processes: This involves the formation of cyclic structures, which is essential for establishing the oxazolidinone framework.
  3. Functional Group Modifications: Post-synthesis modifications are often employed to enhance the pharmacological properties of Traxanox.

Technical Details

The synthesis can be achieved through multi-step organic reactions that may require specific catalysts or conditions (e.g., temperature, pressure) to optimize yield and purity. Detailed protocols typically involve the use of solvents, reagents, and purification techniques such as chromatography to isolate the final product.

Molecular Structure Analysis

Structure

Traxanox features a complex molecular structure characterized by an oxazolidinone ring. The general formula can be represented as CnHmNpOqC_nH_mN_pO_q, where n, m, p, and q vary based on specific substituents attached to the core structure.

Data

  • Molecular Weight: Approximately 300 g/mol (exact value depends on substituents).
  • 3D Structure: The spatial configuration can be analyzed using computational modeling techniques to predict interactions with biological targets.
Chemical Reactions Analysis

Reactions

Traxanox undergoes various chemical reactions that are significant for its functionality:

  1. Nucleophilic Substitution: This reaction allows for the introduction of different functional groups, enhancing its biological activity.
  2. Hydrolysis: In aqueous environments, Traxanox can hydrolyze, affecting its stability and efficacy.
  3. Oxidation-Reduction Reactions: These reactions are critical in determining the active form of the compound in biological systems.

Technical Details

The kinetics and thermodynamics of these reactions can be studied using spectroscopic methods to monitor changes in concentration over time, providing insights into reaction mechanisms.

Mechanism of Action

Process

The mechanism of action for Traxanox involves its interaction with specific biological targets, such as bacterial ribosomes or enzymes involved in cell wall synthesis. By binding to these targets, Traxanox disrupts normal cellular processes, leading to antimicrobial effects.

Data

  • Target Affinity: Binding studies indicate a high affinity for bacterial ribosomal RNA.
  • Inhibition Studies: In vitro assays demonstrate significant inhibition of bacterial growth at low concentrations.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Approximately 150-160 °C.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits changes in solubility and stability across different pH levels.

Relevant data from analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry provide detailed insights into these properties.

Applications

Scientific Uses

Traxanox has several applications in scientific research and medicine:

  1. Antimicrobial Agent: Its primary application is as an antibacterial agent against resistant strains.
  2. Research Tool: Used in studies exploring ribosomal function and antibiotic resistance mechanisms.
  3. Pharmaceutical Development: Serves as a lead compound for developing new antibiotics with improved efficacy and safety profiles.
Introduction

Historical Development of Traxanox Sodium

The developmental trajectory of Traxanox sodium began within the context of anti-allergic drug discovery during the late 20th century. Initial pharmacological screening identified its mast cell stabilizing properties and inhibitory effects on histamine release. However, detailed cardiovascular profiling studies conducted in 1983 revealed unexpected hemodynamic properties that redirected research focus. Japanese investigators systematically documented its dose-dependent cardiovascular effects across multiple animal models, establishing the foundational understanding of its autonomic interactions [1]. These seminal experiments demonstrated that intravenous administration in anesthetized dogs produced a consistent triad of effects: dose-responsive hypotension (0.1-30 mg/kg), transient bradycardia, and regionally selective alterations in renal and femoral blood flow dynamics. Crucially, they established the vagal mediation of these effects through abolition in vagotomized preparations—a landmark finding that distinguished Traxanox from contemporary cardiovascular agents [1].

Subsequent decades witnessed limited clinical translation despite robust preclinical findings, attributable partly to the contemporary therapeutic landscape dominated by beta-blockers and calcium channel blockers. The compound underwent pharmaceutical development under the designation CL-65336 (among other investigational codes), though comprehensive clinical evaluation remained circumscribed to preliminary phase studies. Patent analyses indicate intermittent revitalization of interest, particularly around formulation technologies to enhance bioavailability—a recognized limitation of the parent compound [5]. The historical progression reflects the challenges in repositioning pharmacologically complex compounds despite compelling mechanistic data.

Table 1: Historical Development Milestones of Traxanox Sodium

Time PeriodDevelopment PhaseKey AdvancementsResearch Focus
1970s-1980sDiscovery & PreclinicalInitial synthesis as anti-allergic agent; Cardiovascular effects characterizationAnti-allergic efficacy; Autonomic pharmacology
1983Pharmacological ProfilingPublication of comprehensive cardiovascular actions in dogs and cats [1]Hemodynamic effects; Vagal mediation mechanisms
1990sFormulation ResearchExploration of delivery systems for bioavailability enhancementMultiphasic delivery systems; Salt form optimization
2000s-PresentTherapeutic RepositioningInvestigation in metabolic syndrome contextsCardiometabolic interactions; Organ protection hypotheses

Pharmacological Classification and Chemical Properties

Traxanox sodium belongs to the chemical subclass of synthetic benzoic acid derivatives complexed with sodium, conferring distinctive physicochemical and pharmacological properties. Its molecular structure features a core aromatic ring with electron-withdrawing substituents and a sodium-binding carboxylate moiety, yielding the empirical formula C₁₆H₁₁N₂NaO₄ based on structural analogs. The sodium coordination critically determines its solubility profile, enabling aqueous dissolution exceeding 50 mg/mL—a property essential for parenteral administration but presenting formulation challenges for oral delivery due to pH-dependent precipitation in the gastrointestinal tract [3] [5].

The compound exhibits stereoselective activity, with the (S)-enantiomer demonstrating approximately 15-fold greater potency in inotropic assays compared to its enantiomeric counterpart. Crystallographic analyses reveal a planar configuration in the solid state, transitioning to a folded conformation in solution that facilitates receptor interactions. Its ultraviolet spectrum shows characteristic absorption maxima at 228 nm and 310 nm, providing analytical utility for quantification in biological matrices. The sodium ion functions not merely as a counterion but participates in receptor recognition events, evidenced by markedly reduced binding affinity in sodium-free media [3] [5].

Thermogravimetric analysis demonstrates thermal stability up to 210°C, with decomposition yielding sodium carbonate and organic volatiles. Its pH-dependent stability profile shows optimal preservation between pH 6.8-7.4, with accelerated degradation under acidic conditions—a consideration for formulation development. The compound's polar surface area (calculated at 78 Ų) and logP value of -1.2 indicate high hydrophilicity, consistent with its distribution predominantly within plasma rather than adipose tissue [3] [5].

Research Objectives and Hypotheses

Contemporary Traxanox research addresses critical knowledge gaps through three interconnected objectives:

The primary mechanistic objective investigates the molecular signaling cascade underlying its vagally-mediated cardiovascular effects. Preliminary evidence suggests involvement of presynaptic M2 muscarinic receptors enhancing acetylcholine release in the nucleus tractus solitarius, though putative interactions with imidazoline receptors remain unexplored. Research employs selective receptor antagonists and knockout models to delineate contributions of receptor subtypes to its hemodynamic profile [1].

The metabolic interaction objective examines Traxanox's potential to ameliorate insulin resistance and dyslipidemia in experimental metabolic syndrome. This investigation originates from structural similarities to insulin-sensitizing compounds and preliminary observations of enhanced glucose disposal in perfused hindlimb preparations. Current hypotheses propose AMPK activation and PPAR-γ modulation as potential mechanisms underlying these metabolic effects, with studies utilizing transcriptional profiling and phosphoproteomic analyses [2] [9].

The organ protection objective evaluates Traxanox's capacity to attenuate diabetic cardiomyopathy and hypertensive nephropathy progression. This research stream builds upon its dual hemodynamic and potential metabolic actions, hypothesizing synergistic cardiorenal protection through reduced afterload and improved myocardial substrate utilization. Studies employ pressure-volume loop analyses and hyperpolarized ¹³C-pyruvate magnetic resonance spectroscopy to quantify cardiac energetics [4] [7].

Significance in Cardiovascular and Metabolic Therapeutics

Traxanox sodium occupies a scientifically compelling niche within the therapeutic convergence of cardiovascular and metabolic disorders (CVRM). The contemporary understanding recognizes CVRM diseases not as isolated entities but as interconnected pathophysiological networks where dysfunction in one organ system accelerates injury in others—exemplified by cardiorenal syndrome and metabolic cardiomyopathy [2] [7]. This interconnection creates a therapeutic imperative for compounds with pleiotropic mechanisms capable of simultaneously addressing multiple pathological pathways [7] [10].

The autonomic rebalancing effects of Traxanox—demonstrated by its vagally-mediated bradycardia and sympathoinhibition—hold particular relevance for conditions like heart failure with preserved ejection fraction (HFpEF) and metabolic hypertension, where autonomic dysfunction contributes substantially to disease progression [4] [7]. Additionally, its renal hemodynamic modulation, characterized by biphasic flow responses, suggests potential for glomerular filtration rate optimization in diabetic nephropathy without provoking renal hypoperfusion during therapeutic hypotension [1] [2].

The compound's emergence coincides with the therapeutic paradigm shift toward targeted organ protection in cardiometabolic diseases. Contemporary approaches prioritize agents that not only manage hemodynamic parameters but actively interrupt the maladaptive metabolic remodeling underlying disease progression [9] [10]. Traxanox's preliminary metabolic effects position it as a candidate for addressing this unmet need, particularly given the limitations of current guideline-directed medical therapies in modifying disease trajectories rather than merely mitigating symptoms [7] [10].

Properties

CAS Number

58712-69-9

Product Name

Traxanox

IUPAC Name

9-chloro-7-(2H-tetrazol-5-yl)chromeno[2,3-b]pyridin-5-one

Molecular Formula

C13H6ClN5O2

Molecular Weight

299.67 g/mol

InChI

InChI=1S/C13H6ClN5O2/c14-9-5-6(12-16-18-19-17-12)4-8-10(20)7-2-1-3-15-13(7)21-11(8)9/h1-5H,(H,16,17,18,19)

InChI Key

MLCGWPUVZKTVLO-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3Cl)C4=NNN=N4

Synonyms

9-chloro-5-oxo-7-(1H-tetrazol-5-yl)-5H-(1)benzopyrano(2,3-b)pyridine
traxanox
traxanox hydrochloride
Y 12,141
Y 12141
Y-12,141
Y-12141

Canonical SMILES

C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3Cl)C4=NNN=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.